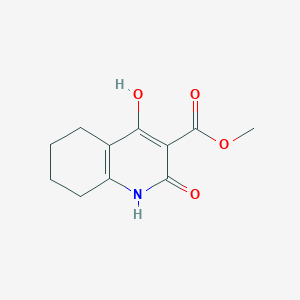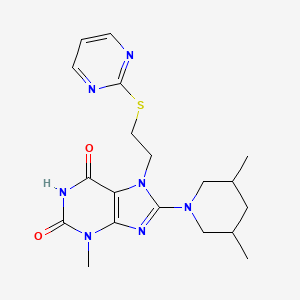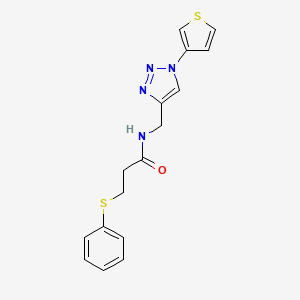
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C15H19FN6O and its molecular weight is 318.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Applications
Substituted 1,2,3,4-tetrahydropyrimidine derivatives, closely related to the core structure , have shown potent in vitro anti-inflammatory activity. These compounds, characterized through methods like IR, 1H-NMR, MS, and elemental analysis, were synthesized and tested for their ability to inhibit protein denaturation, with diclofenac used as a standard. Almost all tested compounds displayed significant anti-inflammatory effects, underlining the potential for designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Urease Inhibition for Medical Applications
Urease inhibitors, including urea derivatives, represent a promising class of compounds for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Although acetohydroxamic acid is the only clinically used urease inhibitor to date, its severe side effects prompt the need for further exploration of urease inhibition's full potential. Patent literature has explored various classes of urease inhibitors, highlighting ongoing research into their medicinal applications (Kosikowska & Berlicki, 2011).
Diagnostic Applications
Advanced diagnostic procedures for metabolic disorders have been developed using technologies like isotope dilution and gas chromatography-mass spectrometry (GC-MS), alongside urease treatment. This approach enables the comprehensive analysis of a wide array of compounds, including organic acids, amino acids, sugars, and more, offering a potent tool for diagnosing or screening a variety of metabolic disorders (Kuhara, 2001).
Urea Biosensors for Detecting Urea Concentration
The development of urea biosensors, which utilize enzyme urease for detecting urea concentrations, marks significant progress in medical diagnostics and various fields such as fishery and agriculture. Innovations in nanoparticles, conducting polymers, and carbon materials have enhanced the sensitivity and durability of these biosensors, demonstrating their critical role in health monitoring and environmental management (Botewad et al., 2021).
Supramolecular Chemistry
Calixpyrrole derivatives, which share structural similarities with the compound , have been utilized in the self-assembly of supramolecular capsules. These structures show potential in encapsulating guest molecules, demonstrating applications in drug delivery systems and nanotechnology. The ability of these capsules to interact with various substrates highlights the versatility of pyrimidine derivatives in designing complex molecular architectures (Ballester, 2011).
Properties
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O/c1-21(2)13-12(9-17-14(20-13)22(3)4)19-15(23)18-11-8-6-5-7-10(11)16/h5-9H,1-4H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUFHPZMDVRMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2523818.png)

![2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide](/img/structure/B2523821.png)


![N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2523829.png)


![N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2523834.png)

![N-({4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2523836.png)
